molecular formula C7H18N2 B3043333 (2S)-1-dimethylamino-2-amino-3-methyl-butane CAS No. 847696-16-6

(2S)-1-dimethylamino-2-amino-3-methyl-butane

Cat. No.: B3043333
CAS No.: 847696-16-6
M. Wt: 130.23 g/mol
InChI Key: ZKUQESYHKKBVDE-SSDOTTSWSA-N
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Description

(2S)-1-dimethylamino-2-amino-3-methyl-butane is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-dimethylamino-2-amino-3-methyl-butane can be achieved through several methods. One common approach involves the reductive amination of 2-amino-3-methylbutanal with dimethylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: (2S)-1-dimethylamino-2-amino-3-methyl-butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into simpler amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Imines or oximes.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2S)-1-dimethylamino-2-amino-3-methyl-butane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which (2S)-1-dimethylamino-2-amino-3-methyl-butane exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter regulation and signal transduction processes.

Comparison with Similar Compounds

  • (2R)-1-dimethylamino-2-amino-3-methyl-butane
  • (2S)-1-methylamino-2-amino-3-methyl-butane
  • (2S)-1-dimethylamino-2-amino-4-methyl-butane

Comparison: (2S)-1-dimethylamino-2-amino-3-methyl-butane is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomers and structural analogs. The presence of the dimethylamino group also imparts distinct chemical reactivity and interaction profiles.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-1-N,1-N,3-trimethylbutane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-6(2)7(8)5-9(3)4/h6-7H,5,8H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUQESYHKKBVDE-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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